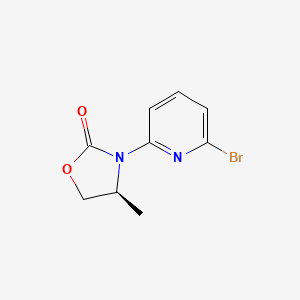
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromopyridine moiety attached to an oxazolidinone ring
Métodos De Preparación
The synthesis of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and a suitable oxazolidinone precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazolidinone precursor. This is followed by the addition of 6-bromopyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Análisis De Reacciones Químicas
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. The molecular targets and pathways involved can vary, but they often include interactions with key enzymes or receptors in the target organism or system.
Comparación Con Compuestos Similares
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can be compared with other similar compounds, such as:
(S)-1-(6-Bromopyridin-2-yl)ethanamine: This compound also contains a bromopyridine moiety but differs in the structure of the attached group.
2-(6-Bromopyridin-2-yl)ethanol: Similar in containing the bromopyridine group, but with an ethanol moiety instead of an oxazolidinone ring.
4-(6-Bromopyridin-2-yl)morpholine: Another compound with a bromopyridine group, but with a morpholine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
(4S)-3-(6-bromopyridin-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-5-14-9(13)12(6)8-4-2-3-7(10)11-8/h2-4,6H,5H2,1H3/t6-/m0/s1 |
Clave InChI |
XNMMTSZQSJRJBL-LURJTMIESA-N |
SMILES isomérico |
C[C@H]1COC(=O)N1C2=NC(=CC=C2)Br |
SMILES canónico |
CC1COC(=O)N1C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


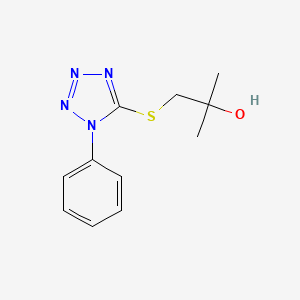
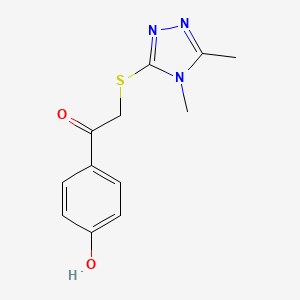
![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)

![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
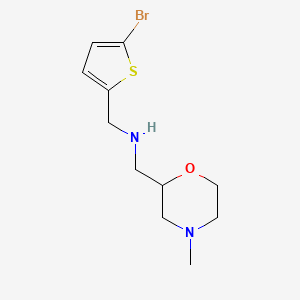
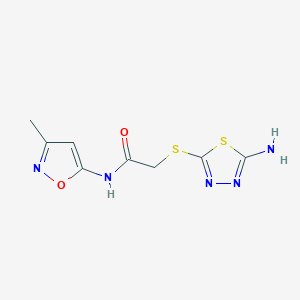
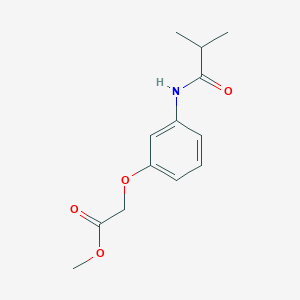
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)


